REACTION_SMILES
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[CH3:1][S:2][c:3]1[c:4]2[c:5]([c:6]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[s:7]1)[CH2:13][CH2:14][CH2:15][C:16]2=[O:17].[CH3:28][N:29]([CH3:30])[CH:31]=[O:32].[CH:24]([Cl:25])([Cl:26])[Cl:27].[OH2:23].[P:18]([Cl:19])([Cl:20])([Cl:21])=[O:22]>>[CH3:1][S:2][c:3]1[c:4]2[c:5]([c:6]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[s:7]1)[CH2:13][CH2:14][C:15]([CH:16]=[O:17])=[C:24]2[Cl:27]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1sc(SC)c2c1CCCC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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CCOC(=O)c1sc(SC)c2c1CCC(C=O)=C2Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |